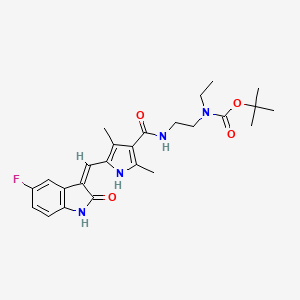

N-Boc-N-desethyl Sunitinib

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Sunitinib and its derivatives, including N-Boc-N-desethyl Sunitinib, involves multiple steps, starting from commercially available precursors like acetyl ethyl acetate, 4-fluoroaniline, and N1,N1-diethylethane-1,2-diamine. Key steps in the synthesis include cyclization, hydrolysis, decarboxylation, formylation, and condensation, with an emphasis on optimizing yields and conditions for each step. An interesting aspect of the synthesis is the solvent-free decarboxylation process, which presents a more economical and environmentally friendly approach compared to traditional methods that use high-boiling-point solvents (Meng et al., 2015).

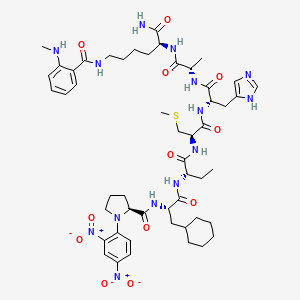

Molecular Structure Analysis

Sunitinib and its derivatives have complex molecular structures that contribute to their mechanism of action. The crystal and molecular structures of Sunitinib malate (SUM) and its synthetic intermediates have been characterized through X-ray crystallography, showing SUM crystallizes in specific space groups with a distinct arrangement of molecules in its crystal lattice. These structural insights are crucial for understanding the drug's interaction with its target receptors (Sidoryk et al., 2013).

Chemical Reactions and Properties

Sunitinib's chemical properties, including its reactions with biological targets, are key to its therapeutic effect. It acts by inhibiting the kinase activity of its target receptors, preventing the phosphorylation and activation of downstream signaling pathways involved in tumor growth and angiogenesis. The interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2 also highlights its ability to affect drug bioavailability and resistance (Shukla et al., 2009).

Physical Properties Analysis

The physical properties of Sunitinib, such as solubility, melting point, and stability, influence its formulation and delivery. Sunitinib's sensitivity to light, leading to rapid conversion of isomers, necessitates careful handling and formulation to ensure stability and efficacy. The development of methods to quantify Sunitinib and its metabolites in biological samples requires consideration of these properties to ensure accurate monitoring and therapeutic drug monitoring (de Bruijn et al., 2010).

Chemical Properties Analysis

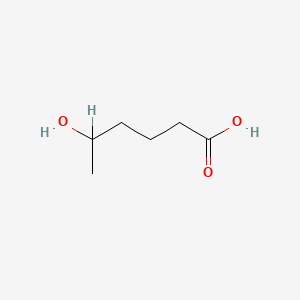

The chemical properties, including reactivity and stability, are essential for understanding the drug's pharmacokinetics, metabolism, and interactions with biological molecules. Studies on the pharmacokinetics and metabolism of Sunitinib in rats, monkeys, and humans reveal extensive metabolism involving N-de-ethylation and hydroxylation, among other pathways, which are crucial for its elimination and therapeutic effect (Speed et al., 2012).

Wirkmechanismus

Target of Action

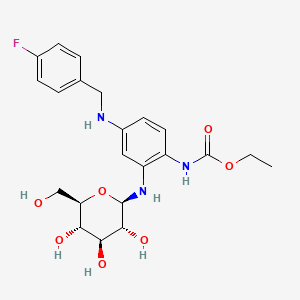

N-Boc-N-desethyl Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug Sunitinib , primarily targets multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which play crucial roles in tumor angiogenesis and cell proliferation . It also inhibits other RTKs, including FLT3, RET, and CSF-1R .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . By inhibiting these targets, it disrupts the signaling pathways that promote tumor growth and angiogenesis. This simultaneous inhibition contributes to a reduction in tumor vascularization, allowing the cancer cells to undergo apoptosis, ultimately causing the tumor to shrink .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. The primary pathways affected are those involving PDGF-R and VEGF-R, which are crucial for cell proliferation and angiogenesis . By inhibiting these pathways, this compound can effectively reduce tumor growth and vascularization .

Pharmacokinetics

Sunitinib is mainly metabolized by cytochrome P450 3A4 (CYP3A4) to form this compound . The concentrations of this compound in plasma and serum are highly correlated . In patients’ platelets, the active metabolite levels are relatively increased as compared to Sunitinib . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound may be similar to those of Sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and angiogenesis . This results in a reduction in tumor growth and vascularization, leading to tumor shrinkage . Additionally, resistance to Sunitinib treatment can lead to genotypic and phenotypic changes in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of Sunitinib to this compound can be affected by the activity of CYP3A4 enzymes . Furthermore, the effective levels of this compound in the patient can influence the quantitative and qualitative traits of platelets, which could be used for therapeutic drug monitoring .

Zukünftige Richtungen

Research is ongoing to understand the effects of Sunitinib and its metabolites, including N-Boc-N-desethyl Sunitinib, on various types of cancer. For example, studies have been conducted to understand the relationship between circulating Sunitinib levels and changes in platelet traits in patients with renal cell carcinoma . Further studies are needed to elucidate the stereospecific storage, metabolism, and secretion processes of Sunitinib in Sunitinib-resistant cells .

Biochemische Analyse

Biochemical Properties

N-Boc-N-desethyl Sunitinib interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 3A4 enzyme, leading to the formation of its active metabolite . The nature of these interactions involves metabolic conversion, which is crucial for its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause morphometric changes in cells upon manifestation of sunitinib resistance . It influences cell function by affecting the production of cell membrane and extracellular matrix components, chemotaxis, and cell cycle progression .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that concentrations of this compound in plasma and serum were highly correlated in sunitinib-treated patients

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 3A4 enzyme . This enzyme is responsible for the metabolic transformation of sunitinib to this compound, the active metabolite .

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246833-23-7 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen](/img/no-structure.png)

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)